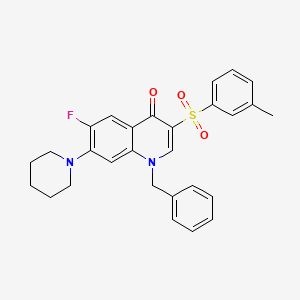

1-benzyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one

Description

1-Benzyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is a quinolinone derivative featuring a benzyl group at position 1, a fluorine atom at position 6, a 3-methylbenzenesulfonyl moiety at position 3, and a piperidin-1-yl substituent at position 6.

Properties

IUPAC Name |

1-benzyl-6-fluoro-3-(3-methylphenyl)sulfonyl-7-piperidin-1-ylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27FN2O3S/c1-20-9-8-12-22(15-20)35(33,34)27-19-31(18-21-10-4-2-5-11-21)25-17-26(30-13-6-3-7-14-30)24(29)16-23(25)28(27)32/h2,4-5,8-12,15-17,19H,3,6-7,13-14,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDLFCVCNCAVDDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCCC4)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-benzyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. The introduction of fluorine into the structure has been linked to enhanced metabolic stability and increased potency against various cancer cell lines. For instance, compounds with similar structures have shown significant inhibition of cell proliferation in leukemia and solid tumors.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| 1-benzyl-6-fluoro... | THP-1 (leukemia) | 0.9 | |

| Fluorinated derivative X | Colo-205 (colon) | 2.0 | |

| Non-fluorinated derivative Y | A549 (lung) | 5.0 |

The fluorinated derivatives exhibit significantly lower IC50 values compared to their non-fluorinated counterparts, indicating a stronger anticancer effect.

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of tubulin polymerization, similar to that of established antimitotic agents like colchicine. This inhibition disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications in the chemical structure significantly affect biological activity. The presence of electron-withdrawing groups such as fluorine enhances the compound's potency by improving its binding affinity to target proteins involved in cancer progression.

Key Findings:

- Fluorine Substitution: Increases metabolic stability and enhances anticancer activity.

- Sulfonyl Group: Plays a crucial role in the compound's interaction with biological targets.

Case Studies

Several case studies have evaluated the efficacy of this compound in preclinical models:

- Study on Leukemia Cells:

- Solid Tumor Models:

Comparison with Similar Compounds

Substituent Analysis at Position 3: Sulfonyl Groups

Substituent Analysis at Position 7: Nitrogen-Containing Groups

Benzyl Group Modifications

- Target Compound : Unsubstituted benzyl group.

- Balances hydrophobicity and aromatic interactions without steric hindrance from additional substituents.

- Analogue from : 4-Methylbenzyl group.

Physicochemical and Pharmacological Properties

Research Findings and Implications

- Crystallographic Data : The use of SHELX software () suggests that structural studies of these compounds may rely on high-resolution crystallography to elucidate binding modes and conformational preferences .

- Biological Activity: While explicit data are absent in the provided evidence, the target compound’s structural features align with known kinase inhibitors, where sulfonyl and piperidine groups stabilize interactions with ATP-binding pockets .

- Synthetic Accessibility : The 3-methylbenzenesulfonyl group in the target compound is synthetically tractable compared to halogenated analogues, which may require stringent conditions for introduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.